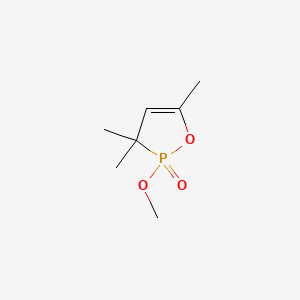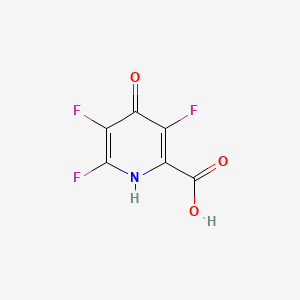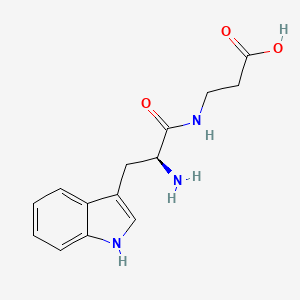
H-TRP-beta-ALA-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-TRP-beta-ALA-OH, also known as L-tryptophyl-beta-alanine, is a dipeptide composed of the amino acids tryptophan and beta-alanine. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-TRP-beta-ALA-OH typically involves the coupling of tryptophan and beta-alanine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and the ability to handle larger reaction volumes .
Análisis De Reacciones Químicas
Types of Reactions
H-TRP-beta-ALA-OH can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form products such as oxindole derivatives.
Reduction: Reduction reactions can target the carboxyl group of beta-alanine, converting it to an alcohol.
Substitution: The amino groups in the dipeptide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives of beta-alanine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
H-TRP-beta-ALA-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of peptide-based drugs and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of H-TRP-beta-ALA-OH involves its interaction with specific molecular targets and pathways. For example, the tryptophan residue can participate in cation-π interactions with positively charged molecules, influencing protein structure and function. Additionally, the dipeptide may modulate enzyme activity by binding to active sites or allosteric sites .
Comparación Con Compuestos Similares
Similar Compounds
H-TRP-ALA-OH: A dipeptide composed of tryptophan and alanine.
H-TRP-GLY-OH: A dipeptide composed of tryptophan and glycine.
H-TRP-SER-OH: A dipeptide composed of tryptophan and serine.
Uniqueness
H-TRP-beta-ALA-OH is unique due to the presence of beta-alanine, which imparts distinct chemical and biological properties compared to other dipeptides. The beta-alanine residue can influence the overall conformation and stability of the dipeptide, potentially enhancing its biological activity and therapeutic potential .
Propiedades
Fórmula molecular |
C14H17N3O3 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
3-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H17N3O3/c15-11(14(20)16-6-5-13(18)19)7-9-8-17-12-4-2-1-3-10(9)12/h1-4,8,11,17H,5-7,15H2,(H,16,20)(H,18,19)/t11-/m0/s1 |
Clave InChI |
GGXFSIZTGHGKLB-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCCC(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


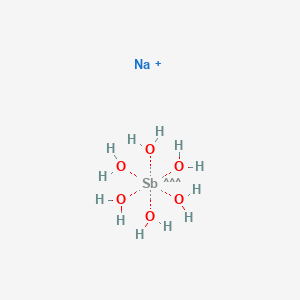
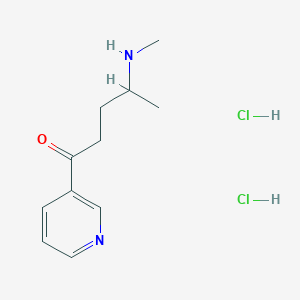
![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)
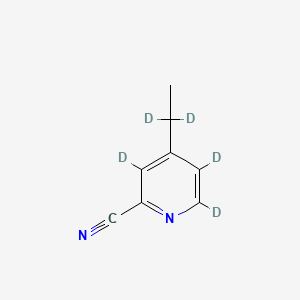
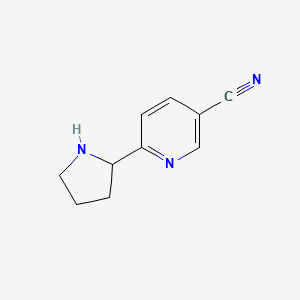

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)

![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)
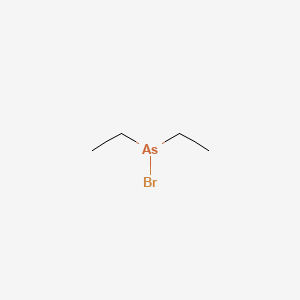
![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
